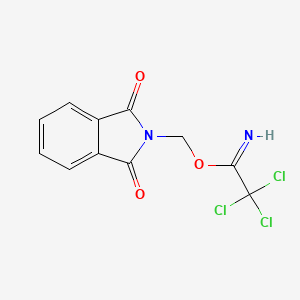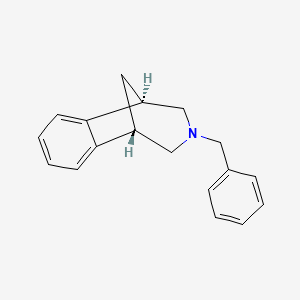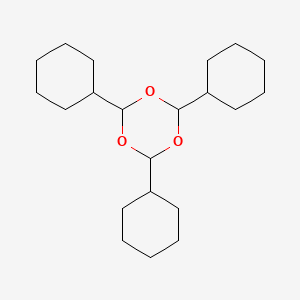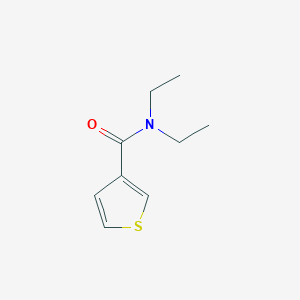
Chlorprothixene hydrochloride
Overview
Description
Chlorprothixene hydrochloride: is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound exerts its effects by blocking various receptors in the brain, including serotonin, dopamine, histamine, muscarinic, and adrenergic receptors .
Mechanism of Action
Target of Action
Chlorprothixene hydrochloride is a typical antipsychotic drug of the thioxanthene class . The primary targets of this compound are the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also has strong blocking effects on the 5-HT2, histamine H1, muscarinic, and alpha1 adrenergic receptors .
Mode of Action
This compound interacts with its targets by blocking them. This blocking action on the dopaminergic D1 and D2 receptors in the brain results in the depression of the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
By blocking the dopaminergic D1 and D2 receptors, this compound affects the dopamine pathway, a critical biochemical pathway in the brain that plays a significant role in reward, motivation, and pleasure systems . The downstream effects of this action include changes in mood, behavior, and cognition, which are often observed in psychotic disorders .
Pharmacokinetics
The pharmacokinetics of this compound involve hepatic metabolism . The compound’s half-life is between 8 to 12 hours, and it is excreted through feces and urine . These ADME properties impact the bioavailability of this compound, determining the dosage and frequency of administration.
Result of Action
The molecular and cellular effects of this compound’s action include changes in neurotransmitter activity, particularly dopamine, in the brain . This leads to alterations in mood and behavior, which can help manage symptoms of psychotic disorders such as schizophrenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, individual factors such as age, liver function, and overall health status can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Chlorprothixene hydrochloride plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which leads to a decrease in the release of hypothalamic and hypophyseal hormones . Additionally, it affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . This compound also interacts with serotonin, histamine, and adrenergic receptors, contributing to its antipsychotic and sedative effects .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, this compound reduces dopaminergic activity, which is associated with its antipsychotic effects . It also affects serotonin and histamine receptors, leading to changes in neurotransmitter release and receptor sensitivity . These interactions result in altered gene expression and cellular metabolism, contributing to the therapeutic effects of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It primarily acts as an antagonist at dopamine D1 and D2 receptors, inhibiting dopamine-mediated neurotransmission . This compound also blocks serotonin, histamine, and adrenergic receptors, leading to a reduction in neurotransmitter release and receptor activation . These interactions result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways, contributing to its antipsychotic and sedative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound has a half-life of 8-12 hours and is metabolized in the liver . Over time, its concentration decreases, leading to a reduction in its therapeutic effects. Long-term studies have shown that this compound can cause changes in cellular function, including alterations in receptor sensitivity and neurotransmitter release .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antipsychotic and sedative effects by blocking dopamine and serotonin receptors . At high doses, this compound can cause toxic or adverse effects, including confusion, hypotension, and tachycardia . Studies have shown that the threshold for these effects varies depending on the species and individual sensitivity of the animals.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes, leading to the formation of various metabolites . These metabolites are then excreted through feces and urine . This compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound can affect its therapeutic efficacy and potential for adverse effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral or intramuscular administration and is distributed throughout the body . This compound interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions influence its localization and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the brain, where it interacts with dopamine, serotonin, histamine, and adrenergic receptors . This compound may also undergo post-translational modifications, which direct it to specific compartments or organelles within the cells . These modifications can influence its binding interactions and overall therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlorprothixene hydrochloride involves the reaction of 2-chlorothioxanthene with N,N-dimethyl-1,3-propanediamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Chlorprothixene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chlorprothixene hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying its chemical properties and reactions.
Biology: The compound is used in biological research to investigate its effects on cellular processes and receptor interactions.
Medicine: this compound is extensively studied for its therapeutic effects in treating psychiatric disorders and its potential side effects.
Industry: The compound is used in the pharmaceutical industry for the development of antipsychotic medications.
Comparison with Similar Compounds
Chlorpromazine: Another typical antipsychotic with similar receptor-blocking effects but different side effect profiles.
Thioridazine: Shares structural similarities with chlorprothixene hydrochloride but has distinct pharmacological properties.
Fluphenazine: A potent antipsychotic with a different chemical structure but similar therapeutic uses.
Uniqueness: this compound is unique due to its specific receptor-blocking profile and its relatively lower antipsychotic potency compared to other typical antipsychotics. It has demonstrated antiemetic effects and is used in various clinical settings for its sedative properties .
Properties
CAS No. |
2461-06-5 |
|---|---|
Molecular Formula |
C18H19Cl2NS |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |
InChI Key |
YWKRLOSRDGPEJR-FJUODKGNSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Key on ui other cas no. |
6469-93-8 |
Pictograms |
Acute Toxic |
solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3,5-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1366381.png)



![{1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1366387.png)




